4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-7-18(8-10-19)21-20(23)22-13-11-17(12-14-22)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZULPUROMPZMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of benzyl chloride with piperidine in the presence of a base such as triethylamine. The resulting benzylpiperidine is then reacted with 4-methoxybenzoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzyl group to a benzaldehyde or benzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the benzyl group.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid
Reduction: Piperidine amine
Substitution: Various substituted piperidines depending on the nucleophile used
Scientific Research Applications
Modulation of Fatty Acid Amide Hydrolase
One of the primary applications of 4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide derivatives is their role as modulators of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are involved in the regulation of pain, anxiety, and inflammation. Compounds that inhibit FAAH can potentially enhance the analgesic effects of endocannabinoids, making them significant in the treatment of chronic pain and anxiety disorders .
Inhibition of Enzymatic Activity
Research indicates that derivatives of this compound exhibit inhibitory activity against various enzymes. For example, studies have shown that related compounds can inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability to selectively inhibit these enzymes positions this compound as a candidate for further development in neuropharmacology .
Case Study 1: Anxiety and Pain Management
In a study evaluating the efficacy of FAAH inhibitors, compounds similar to this compound were tested for their ability to reduce anxiety-like behaviors in animal models. The results demonstrated a significant reduction in anxiety levels, suggesting that these compounds could serve as potential therapeutic agents for anxiety disorders .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of piperidine derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could protect neuronal cells from apoptosis, highlighting their potential use in treating neurodegenerative diseases .
Data Tables
| Application | Mechanism | Potential Therapeutic Use |
|---|---|---|
| Modulation of FAAH | Inhibition of endocannabinoid breakdown | Chronic pain, anxiety disorders |
| Inhibition of MAO and AChE | Modulation of neurotransmitter levels | Alzheimer's disease |
| Neuroprotection | Protection against oxidative stress | Neurodegenerative diseases |
Mechanism of Action
The mechanism by which 4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide exerts its effects involves binding to specific molecular targets. The piperidine ring can interact with receptors and enzymes, while the benzyl and methoxyphenyl groups can enhance binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: The 4-methoxyphenyl group (as in the target compound and compound 45) is associated with enhanced solubility and receptor-binding affinity due to its electron-donating nature. This contrasts with 4-chlorophenyl (), which may increase lipophilicity and alter metabolic stability .
Synthetic Efficiency: High yields (80–98%) are achievable in compounds with bis-benzylidene substituents (), whereas derivatives with aminoethyl groups () show variable yields (90–120%), possibly due to side reactions during fluorination.
Biological Activity Trends :
- Local anesthetic activity is prominent in compounds with N-(4-methoxyphenyl) and short alkyl linkers (e.g., compound 4m), likely due to enhanced membrane permeability .
- TAAR1 agonist candidates () prioritize fluorinated aryl groups, suggesting that halogenation fine-tunes receptor specificity.
Pharmacological and Toxicological Profiles
Table 2: Activity and Toxicity Comparison
- Topoisomerase Inhibitors : Compound 45’s bis-benzylidene structure may confer strong intercalation properties, but its toxicity profile remains unexplored .
- Local Anesthetics : Compound 4m’s low toxicity compared to reference drugs highlights the therapeutic promise of methoxy-substituted carboxamides .
Biological Activity
4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique chemical structure, is believed to interact with various biological targets, influencing critical cellular processes such as proliferation, apoptosis, and signal transduction.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a piperidine ring, a benzyl group, and a methoxyphenyl moiety, which contribute to its biological activities. The presence of these functional groups suggests potential interactions with various receptors and enzymes.
Target of Action
Research indicates that compounds similar to this compound may target multiple cellular pathways. These include:
- Cell Proliferation : Compounds in this class have been shown to inhibit the growth of cancer cells by interfering with cell cycle regulation.
- Apoptosis Induction : Evidence suggests that these compounds can promote programmed cell death in cancerous cells.
- Signal Transduction Alteration : They may modulate signaling pathways involved in cancer progression and metastasis.
Mode of Action
The interaction mechanism likely involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins. This allows the compound to effectively bind to its targets and exert its biological effects.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- In vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HCT116) cancers. IC50 values in these studies indicate effective inhibition of cell proliferation at micromolar concentrations.
Mechanistic Insights
The mechanism underlying the anticancer effects includes the induction of apoptosis through the activation of caspase pathways and the inhibition of anti-apoptotic proteins. Additionally, the compound has been shown to disrupt key signaling pathways involved in cancer cell survival.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : The compound exhibits moderate absorption characteristics.
- Metabolism : It undergoes metabolic transformations that may affect its efficacy and safety profile.
- Excretion : Primarily excreted via renal pathways.
Case Studies
One notable case study involved the evaluation of this compound's effects on Mycobacterium tuberculosis growth. High-throughput screening identified it as a promising candidate with minimal cytotoxicity and effective antibacterial properties against resistant strains.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of 4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nucleophilic substitution efficiency compared to ethanol .
- Catalyst Use : Base catalysts like K₂CO₃ or NaOH can accelerate amide bond formation, as seen in analogous piperidine carboxamide syntheses .
- Temperature Control : Reflux conditions (70–100°C) are critical for intermediates like the piperidine ring functionalization .
- Characterization : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and methoxyphenyl moiety (δ 3.8 ppm for OCH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₂₃N₂O₂) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring, as demonstrated for related carboxamides .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with structural similarity to known piperidine carboxamide targets (e.g., carbonic anhydrase or serotonin receptors) .
- In Vitro Screening : Use fluorescence-based assays for enzyme inhibition (IC₅₀ determination) or radioligand binding assays for receptor affinity (Kᵢ values) .
- Positive Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound's biological efficacy?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) to assess electronic effects on activity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the carboxamide group and enzyme active sites .
- Data Correlation : Plot substituent hydrophobicity (logP) against IC₅₀ to identify trends, as done for sulfonamide-containing piperidine derivatives .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4 for enzyme assays) to minimize variability .
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values from enzyme inhibition assays) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Mechanistic Studies : Use surface plasmon resonance (SPR) to directly measure binding kinetics and confirm disputed interactions .
Q. How can computational methods predict the compound's metabolic stability and toxicity?
- Methodological Answer :
- In Silico Tools : Employ SwissADME to predict CYP450 metabolism sites or ProTox-II for toxicity profiling .
- MD Simulations : Simulate liver microsomal environments (e.g., cytochrome P450 3A4 binding) to identify susceptible regions in the molecule .
- Validation : Compare predictions with in vitro hepatocyte stability assays to refine models .
Q. What experimental approaches elucidate the compound's mechanism of enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy and stoichiometry with target enzymes .
- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning of active sites) to identify key residues for inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
